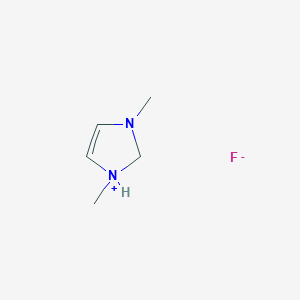
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride is a chemical compound that belongs to the class of imidazolium salts It is characterized by the presence of a positively charged imidazolium ring and a fluoride anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride typically involves the reaction of 1,3-dimethylimidazolium chloride with a fluoride source. One common method is the metathesis reaction, where 1,3-dimethylimidazolium chloride is reacted with a fluoride salt such as sodium fluoride or potassium fluoride in an appropriate solvent. The reaction is usually carried out under mild conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the continuous mixing of reactants and the removal of by-products, allowing for efficient and scalable production. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride anion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Oxidation and Reduction: The imidazolium ring can undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Complex Formation: The compound can form complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Complex Formation: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes with the imidazolium compound.
Major Products Formed
Substitution Reactions: The major products are alkylated or arylated imidazolium salts.
Oxidation and Reduction: The products depend on the specific redox reaction but can include various oxidized or reduced forms of the imidazolium ring.
Complex Formation: The major products are metal-imidazolium complexes, which have applications in catalysis and material science.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions. It also serves as a ligand in the formation of metal complexes for catalysis.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and as a component of drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride involves its interaction with various molecular targets:
Nucleophilic Substitution: The fluoride anion acts as a nucleophile, attacking electrophilic centers in organic molecules and replacing leaving groups.
Redox Reactions: The imidazolium ring can undergo electron transfer reactions, leading to oxidation or reduction of the compound.
Complex Formation: The imidazolium ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions.
Comparación Con Compuestos Similares
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride can be compared with other imidazolium salts and related compounds:
1,3-Dimethylimidazolium Chloride: Similar in structure but with a chloride anion instead of fluoride. It has different reactivity and applications.
1,3-Dimethylimidazolium Bromide: Another similar compound with a bromide anion. It is used in different types of substitution reactions.
1,3-Dimethylimidazolium Iodide: Contains an iodide anion and is used in specific organic synthesis reactions.
The uniqueness of this compound lies in its fluoride anion, which imparts distinct reactivity and properties compared to other imidazolium salts.
Propiedades
Número CAS |
676316-93-1 |
|---|---|
Fórmula molecular |
C5H11FN2 |
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;fluoride |
InChI |
InChI=1S/C5H10N2.FH/c1-6-3-4-7(2)5-6;/h3-4H,5H2,1-2H3;1H |
Clave InChI |
AVVCEMHUKVRHAX-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C=C1)C.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


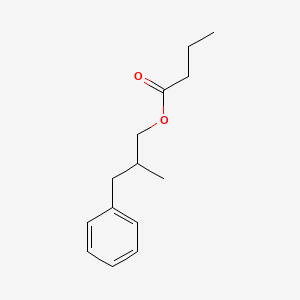
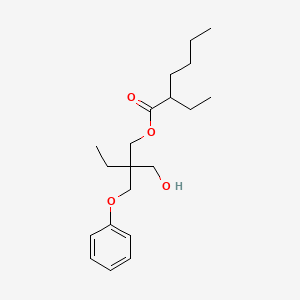
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)

![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)
methanone](/img/structure/B12526373.png)
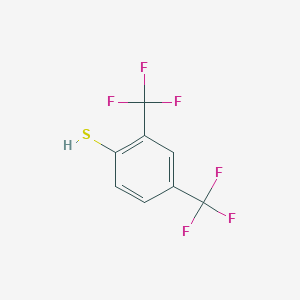
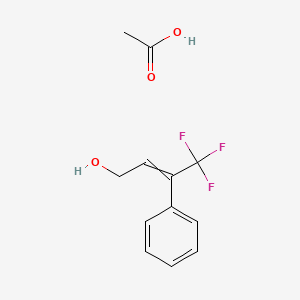
![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
